REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][C:10]([CH3:12])=O.[O-]S([O-])(=O)=O.[Mg+2]>[Pd]>[CH:10]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])([CH3:12])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
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CUSTOM
|
Details
|
while stirring under a hydrogen pressure of 1.0 MPa
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the elapse of 1 h, the hydrogen absorption
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
CUSTOM
|
Details
|
The resultant reaction solution
|
Type
|
FILTRATION
|
Details
|
was subjected to suction filtration
|
Type
|
CUSTOM
|
Details
|
to remove Pd/C and MgSO4
|
Type
|
CUSTOM
|
Details
|
the filtrate thus separated
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
mixed with water
|
Type
|
CUSTOM
|
Details
|
to crystallize a reaction product
|
Type
|
CUSTOM
|
Details
|
The thus obtained reaction product
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |